

An In-depth Technical Guide on 3-(2-Methoxyphenyl)benzoic Acid

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Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)benzoic acid

Cat. No.: B061581

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Abstract

This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and characterization of **3-(2-Methoxyphenyl)benzoic acid**. Due to the limited availability of experimental data for this specific isomer in public literature, this guide focuses on established theoretical data and proposes a robust experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational guide for the preparation and subsequent analysis of this biaryl carboxylic acid.

Introduction

3-(2-Methoxyphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Biaryl structures are prevalent in numerous biologically active molecules. As a specific isomer, the properties and potential applications of **3-(2-Methoxyphenyl)benzoic acid** are not extensively documented. This guide consolidates the available theoretical information and provides a detailed, generalized experimental protocol to facilitate its synthesis and further research.

Chemical and Physical Properties

Detailed experimental data for **3-(2-Methoxyphenyl)benzoic acid** is not widely available. The following table summarizes its fundamental chemical identifiers and calculated properties.

Property	Value
IUPAC Name	3-(2-methoxyphenyl)benzoic acid
Molecular Formula	C ₁₄ H ₁₂ O ₃
Molecular Weight	228.24 g/mol
CAS Number	Not available in search results
Physical Appearance	Not available in search results
Melting Point	Not available in search results
Boiling Point	Not available in search results
Solubility	Not available in search results
pKa	Not available in search results

Proposed Experimental Protocols

The synthesis of 3-arylbenzoic acids is effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a powerful and versatile method for this transformation due to its mild conditions and tolerance of various functional groups.[\[1\]](#)[\[2\]](#)

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of **3-(2-Methoxyphenyl)benzoic acid** by coupling 3-bromobenzoic acid with 2-methoxyphenylboronic acid.

Reaction Scheme:

(3-bromobenzoic acid) + (2-methoxyphenylboronic acid) --[Pd Catalyst, Base]--> **3-(2-Methoxyphenyl)benzoic acid**

Materials and Equipment:

- 3-bromobenzoic acid (1.0 equivalent)

- 2-methoxyphenylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02 equivalents)[1]
- Base (e.g., Anhydrous potassium carbonate [K₂CO₃], 3.0 equivalents)[2]
- Degassed solvent system (e.g., Toluene/Ethanol or Toluene/Water)[1][2]
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Inert gas supply (Argon or Nitrogen)
- Standard laboratory glassware for workup and purification

Procedure:

- Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid, 2-methoxyphenylboronic acid, the palladium catalyst, and the base.[2]
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[2]
- Solvent Addition: Add the degassed solvent system to the flask via syringe.[2]
- Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
- Workup:
 - Cool the reaction mixture to room temperature.[2]
 - Dilute the mixture with ethyl acetate and water.[1]

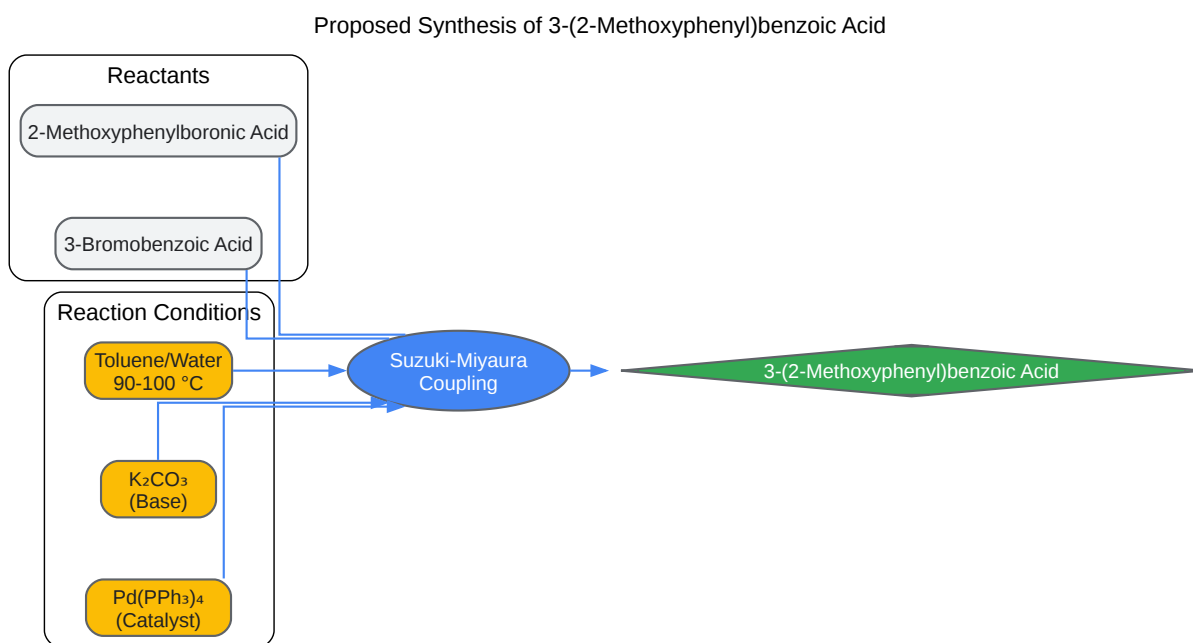
- Acidify the aqueous layer with 1M HCl to ensure the carboxylic acid is in its protonated form.
- Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).^[1]
- Purification:
 - Filter the dried organic solution and concentrate it under reduced pressure to yield the crude product.^[1]
 - The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure **3-(2-Methoxyphenyl)benzoic acid**.^[1]

Biological Activity

Based on the conducted literature search, there is no specific information available regarding the biological activities or associated signaling pathways for **3-(2-Methoxyphenyl)benzoic acid**. Research on related benzoic acid derivatives has explored applications in various fields, including their use as antimicrobial agents and their role in inhibiting specific enzymes.^[3] However, these activities cannot be directly attributed to the title compound without specific experimental validation.

Mandatory Visualizations

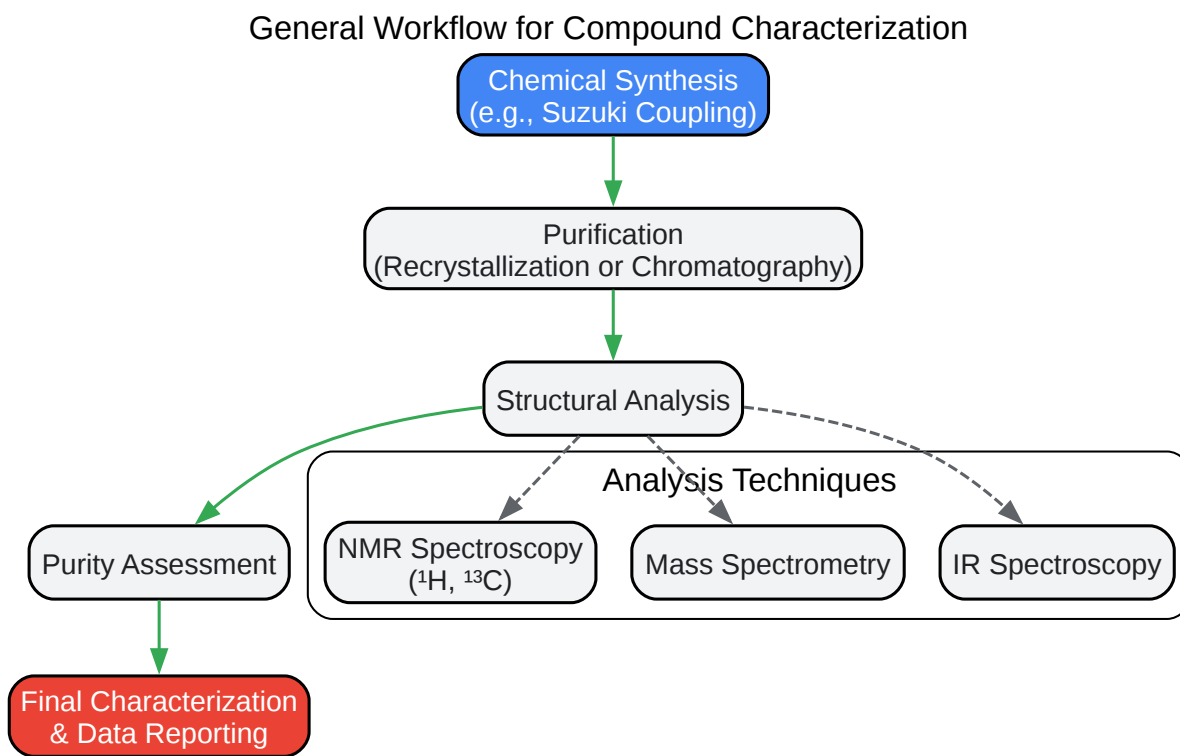
Proposed Synthesis Workflow



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Caption: Proposed Suzuki-Miyaura cross-coupling synthesis route.

General Experimental Workflow for Characterization



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Caption: Logical workflow for synthesis and characterization.

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